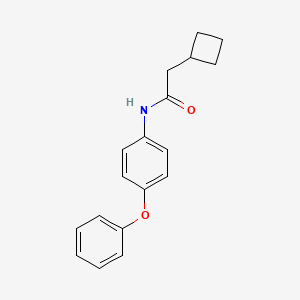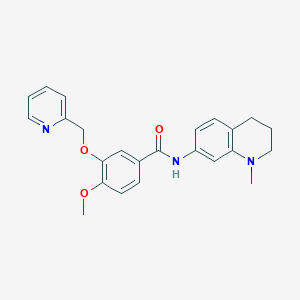
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide, also known as AG490, is a small molecule inhibitor that targets the JAK/STAT signaling pathway. This pathway is involved in a wide range of cellular processes, including immune response, cell proliferation, and differentiation. AG490 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide targets the JAK/STAT signaling pathway by inhibiting the activity of JAK kinases. JAK kinases are involved in the phosphorylation and activation of STAT transcription factors, which regulate the expression of genes involved in cell proliferation, differentiation, and immune response. By blocking the JAK/STAT signaling pathway, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide inhibits the growth and proliferation of cancer cells, suppresses the immune response, and reduces inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide suppresses the immune response and reduces inflammation. In inflammatory diseases, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide reduces the production of pro-inflammatory cytokines and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its specificity for the JAK/STAT signaling pathway, its ability to inhibit the activity of JAK kinases, and its potential therapeutic applications in various diseases. However, there are also some limitations to using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide in lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide. One area of research is the development of more potent and selective inhibitors of JAK kinases. Another area of research is the identification of biomarkers that can predict the response to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide treatment in cancer patients. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide in various diseases.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide can be synthesized by a multistep process that involves the reaction of 3,4-methylenedioxyphenylacetic acid with cyclohexanone, followed by the conversion of the resulting product to the corresponding carboxylic acid. The carboxylic acid is then coupled with the appropriate amine to form N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-16(12-6-2-1-3-7-12)17-10-13-11-19-14-8-4-5-9-15(14)20-13/h1-2,4-5,8-9,12-13H,3,6-7,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZFFLWKHPSDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dichloro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7564056.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide](/img/structure/B7564058.png)
![1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7564059.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)
![3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide](/img/structure/B7564075.png)

![N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7564094.png)
![N-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7564102.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide](/img/structure/B7564116.png)
![2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride](/img/structure/B7564118.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7564129.png)
![2-[[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7564143.png)
![N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7564144.png)